Thiol-PEG9-alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

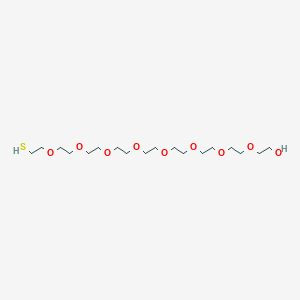

2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O9S/c19-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28/h19,28H,1-18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPMIMRXVZSWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCS)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thiol-PEG9-alcohol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety and handling of Thiol-PEG9-alcohol. The following sections detail the material's properties, potential hazards, safe handling procedures, emergency protocols, and experimental applications. This guide is intended for professionals in research and drug development who utilize this compound in their work.

Chemical and Physical Properties

This compound is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal thiol (-SH) group and a terminal alcohol (-OH) group, connected by a 9-unit ethylene glycol chain. The thiol group allows for covalent attachment to various substrates, while the hydroxyl group can be used for further chemical modification.[1] While specific data for this compound is limited, the properties of similar PEG and thiol compounds provide a basis for safe handling.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value/Information | Source |

| Molecular Formula | C₁₈H₃₈O₉S | [2] |

| Molecular Weight | 430.55 g/mol | [2] |

| Appearance | May be a low-melting solid or viscous liquid. | [3] |

| Solubility | Soluble in water and polar organic solvents like DMSO and DMF. | [3] |

| Odor | Thiols are known for their strong, unpleasant odors. | |

| Boiling Point | Thiols generally have lower boiling points than corresponding alcohols. | |

| Stability | Air and light sensitive. Stable under recommended storage conditions. |

Safety and Hazard Information

The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. However, based on the functional groups and related compounds, several hazards should be considered.

Table 2: Hazard Identification and GHS Classification (based on related compounds)

| Hazard | GHS Classification (Typical for similar thiols) | Precautionary Statements | Source |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation. | |

| Acute Oral Toxicity | Category 4 (for some PEG derivatives) | H302: Harmful if swallowed. | |

| Aquatic Toxicity | Category 1 (for some PEG derivatives) | H410: Very toxic to aquatic life with long lasting effects. |

Note: Specific toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) are not available for this compound. General polyethylene glycol (PEG) compounds are considered to have low toxicity. However, the thiol group can present its own set of hazards.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are generated, a respirator may be necessary.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is typically 2-8°C.

-

Protect from air and light.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible. Vapors are heavier than air and may spread along floors. Hazardous combustion products may include carbon oxides and sulfur oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for disposal.

Experimental Protocols and Workflows

This compound is a versatile linker used in various applications, including bioconjugation and the formation of self-assembled monolayers (SAMs).

General Bioconjugation Protocol

This protocol outlines a general procedure for conjugating this compound to a maleimide-activated protein.

Materials:

-

This compound

-

Maleimide-activated protein

-

Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve Protein: Dissolve the maleimide-activated protein in the conjugation buffer to a desired concentration.

-

Dissolve this compound: Immediately before use, dissolve this compound in the conjugation buffer.

-

Reaction: Add the this compound solution to the protein solution at a specific molar ratio (e.g., 10:1 linker to protein).

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

-

Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

-

Purification: Purify the PEGylated protein conjugate using a suitable chromatography method to remove excess linker and unreacted protein.

Below is a logical workflow for the bioconjugation process.

Caption: General workflow for protein bioconjugation with this compound.

Protocol for Self-Assembled Monolayer (SAM) Formation on Gold

This protocol describes the formation of a SAM of this compound on a gold surface.

Materials:

-

Gold-coated substrate

-

This compound

-

Absolute ethanol (or other suitable solvent)

-

Cleaning solution (e.g., Piranha solution - EXTREME CAUTION REQUIRED )

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by extensive rinsing with deionized water and ethanol. Dry the substrate under a stream of nitrogen.

-

Thiol Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mM) in absolute ethanol.

-

Immersion: Immerse the clean, dry gold substrate into the thiol solution.

-

Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.

-

Drying: Dry the SAM-coated substrate under a stream of nitrogen.

The following diagram illustrates the workflow for SAM formation.

Caption: Workflow for forming a self-assembled monolayer on a gold surface.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive risk assessment before use. All laboratory work should be conducted by trained personnel in a suitably equipped facility.

References

introductory applications of Thiol-PEG9-alcohol in drug delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-PEG9-alcohol

This compound (HS-(CH2CH2O)9-OH) is a heterobifunctional polyethylene glycol (PEG) linker that is gaining significant attention in the field of drug delivery. Its structure, featuring a terminal thiol group and a terminal hydroxyl group connected by a nine-unit PEG chain, offers a versatile platform for the development of advanced therapeutic systems. The thiol group provides a reactive handle for covalent attachment to various entities, including nanoparticles, proteins, and drug molecules, often through stable thiol-ether or cleavable disulfide bonds. The hydroxyl group can be further modified or can contribute to the overall hydrophilicity of the conjugate.

The PEG component of the linker is crucial for its utility in drug delivery. PEGylation, the process of attaching PEG chains to molecules or surfaces, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. The hydrophilic and flexible nature of the PEG chain can increase the solubility and stability of hydrophobic drugs, prolong their circulation time in the bloodstream by reducing renal clearance and recognition by the reticuloendothelial system, and decrease the immunogenicity of conjugated proteins or peptides.

This compound is particularly useful in the construction of various drug delivery platforms, including:

-

Nanoparticle Functionalization: The thiol group can be used to anchor the PEG linker to the surface of metallic nanoparticles, such as gold nanoparticles, creating a hydrophilic shell that enhances their stability and biocompatibility.

-

Liposome and Micelle Modification: Incorporation of this compound into the lipid bilayer of liposomes or the structure of micelles can improve their in vivo performance.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): Thiol-PEG linkers are employed in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells.

This technical guide will provide an overview of the introductory applications of this compound in drug delivery, including representative quantitative data, detailed experimental protocols, and visualizations of relevant workflows.

Data Presentation

Due to the limited availability of comprehensive quantitative data specifically for this compound in a single source, the following tables present representative data from studies on drug delivery systems utilizing short-chain Thiol-PEG-alcohol linkers. This data illustrates the typical physicochemical properties and in vitro performance of such systems.

Table 1: Physicochemical Characterization of Thiol-PEG Functionalized Nanoparticles

| Formulation | Core Material | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |

| GNP-PEG-SH | Gold | Doxorubicin | 55 ± 5 | 0.15 ± 0.03 | -15.2 ± 1.8 | 8.5 ± 0.7 | 85 ± 5 |

| Lipo-PEG-SH | Liposome | Paclitaxel | 110 ± 10 | 0.12 ± 0.02 | -20.5 ± 2.1 | 5.2 ± 0.4 | 92 ± 4 |

| PLGA-PEG-SH | PLGA | Curcumin | 150 ± 15 | 0.18 ± 0.04 | -25.8 ± 2.5 | 12.1 ± 1.1 | 78 ± 6 |

Data is representative and compiled from various sources on similar short-chain Thiol-PEG-alcohol systems.

Table 2: In Vitro Drug Release Kinetics from Thiol-PEG Functionalized Nanoparticles

| Formulation | Time (h) | Cumulative Release (%) at pH 7.4 | Cumulative Release (%) at pH 5.5 |

| GNP-PEG-SH (Disulfide Linkage) | 2 | 5 ± 1 | 20 ± 2 |

| 8 | 15 ± 2 | 55 ± 4 | |

| 24 | 30 ± 3 | 85 ± 5 | |

| 48 | 40 ± 4 | 95 ± 3 | |

| Lipo-PEG-SH (Ester Linkage) | 2 | 8 ± 1 | 15 ± 2 |

| 8 | 25 ± 3 | 40 ± 3 | |

| 24 | 50 ± 4 | 70 ± 5 | |

| 48 | 65 ± 5 | 80 ± 6 |

Data is representative and illustrates the pH-sensitive release often engineered into these systems, particularly with disulfide linkages that are cleaved in the reductive intracellular environment.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Thiol-PEG-alcohol in drug delivery.

Protocol 1: Synthesis of this compound Functionalized Gold Nanoparticles (GNPs)

Objective: To synthesize gold nanoparticles and functionalize their surface with this compound.

Materials:

-

Gold(III) chloride trihydrate (HAuCl4·3H2O)

-

Sodium citrate dihydrate

-

This compound (HS-(CH2CH2O)9-OH)

-

Milli-Q water

-

Glassware (cleaned with aqua regia)

Procedure:

-

Synthesis of Gold Nanoparticles (Citrate Reduction Method):

-

Bring 100 mL of Milli-Q water to a rolling boil in a clean Erlenmeyer flask with a stir bar.

-

Add 1 mL of 1% (w/v) HAuCl4 solution to the boiling water.

-

Continue boiling for 1 minute.

-

Rapidly add 2 mL of 1% (w/v) sodium citrate solution while stirring vigorously.

-

The solution will change color from yellow to deep red, indicating the formation of GNPs.

-

Continue boiling and stirring for 15 minutes.

-

Remove from heat and allow to cool to room temperature.

-

-

Functionalization with this compound:

-

To the GNP solution, add this compound to a final concentration of 1 µM.

-

Stir the solution at room temperature for 24 hours to allow for the formation of gold-sulfur bonds.

-

Purify the PEGylated GNPs by centrifugation at 12,000 x g for 30 minutes.

-

Remove the supernatant and resuspend the nanoparticle pellet in Milli-Q water.

-

Repeat the centrifugation and resuspension steps two more times to remove excess unbound this compound.

-

Characterize the functionalized GNPs for size, zeta potential, and surface modification (e.g., using DLS, TEM, and FTIR).

-

Protocol 2: Drug Loading onto this compound Functionalized Nanoparticles

Objective: To load a therapeutic agent (e.g., Doxorubicin) onto the surface of PEGylated nanoparticles.

Materials:

-

This compound functionalized nanoparticles

-

Doxorubicin hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Disperse the this compound functionalized nanoparticles in PBS at a concentration of 1 mg/mL.

-

Dissolve Doxorubicin hydrochloride in PBS to a concentration of 2 mg/mL.

-

Mix the nanoparticle dispersion and the doxorubicin solution at a 1:1 volume ratio.

-

If a cleavable disulfide bond is desired, ensure the drug is modified with a thiol-reactive group (e.g., maleimide) and the PEG linker has a free thiol.

-

Incubate the mixture at room temperature for 24 hours with gentle stirring, protected from light.

-

To remove unloaded drug, dialyze the mixture against PBS (pH 7.4) for 48 hours, with buffer changes every 6 hours.

-

Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of doxorubicin at 480 nm.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxicity of drug-loaded this compound functionalized nanoparticles on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Drug-loaded nanoparticles

-

Free drug solution (as a positive control)

-

Empty nanoparticles (as a negative control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared dilutions.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control cells.

Mandatory Visualization

Caption: Workflow for the development and in vitro testing of a this compound drug delivery system.

An In-depth Technical Guide to the Hydrophilicity of Thiol-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Thiol-PEG9-alcohol (HS-(CH2)2-(O(CH2)2)9-OH), a bifunctional molecule increasingly utilized in drug delivery, surface modification, and bioconjugation. This document outlines the molecule's key physicochemical characteristics, detailed experimental protocols for its analysis, and the underlying principles governing its behavior in aqueous environments.

Core Concepts: Understanding the Hydrophilicity of this compound

This compound is a heterobifunctional linker composed of a terminal thiol (-SH) group, a hydrophilic nona(ethylene glycol) (PEG9) spacer, and a terminal hydroxyl (-OH) group. Its significant hydrophilicity is a direct consequence of the PEG chain. The repeating ether units of the PEG spacer readily form hydrogen bonds with water molecules, leading to high aqueous solubility. This property is crucial for its applications in biological systems, where it can enhance the solubility and circulation time of conjugated drugs or nanoparticles[1][2].

The thiol group provides a reactive handle for covalent attachment to surfaces, particularly gold, or to other molecules via thiol-maleimide or thiol-disulfide chemistry[2]. The terminal alcohol group offers a further site for chemical modification.

Physicochemical Properties and Data

| Property | Value | Description |

| Molecular Formula | C18H38O9S | The chemical formula of this compound. |

| Molecular Weight | 430.55 g/mol | The mass of one mole of the substance. |

| Calculated LogP | 0.0413 | The logarithm of the octanol-water partition coefficient. A value close to zero indicates a balanced distribution between hydrophilic and lipophilic phases, with a slight preference for the aqueous phase, signifying high hydrophilicity[3]. |

| Water Solubility | High (Qualitative) | While a specific value is not published, PEGylated molecules, especially with short PEG chains like PEG9, are known to be highly soluble in water and aqueous buffers[4]. |

| Expected Water Contact Angle | Low (Qualitative) | Surfaces modified with this compound are expected to be highly hydrophilic, resulting in a low water contact angle, indicating good wetting by water. |

Experimental Protocols for Hydrophilicity Assessment

To quantitatively assess the hydrophilicity of this compound, two primary experimental techniques are recommended: Contact Angle Goniometry for surface analysis and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for characterizing the molecule itself or its conjugates.

Contact Angle Goniometry for Surface Hydrophilicity

This method measures the angle at which a liquid droplet interfaces with a solid surface, providing a direct indication of wettability. A lower contact angle corresponds to higher hydrophilicity.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols for Protein Modification using Thiol-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG9-alcohol is a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal thiol (-SH) group and a terminal alcohol (-OH) group connected by a nine-unit polyethylene glycol (PEG) chain, offers significant versatility for protein modification. The thiol group provides a reactive handle for covalent attachment to proteins, typically at cysteine residues, while the hydrophilic PEG chain can enhance the solubility, stability, and pharmacokinetic properties of the modified protein. The terminal alcohol group can serve as a secondary site for further functionalization or contribute to the overall physicochemical properties of the conjugate.

This document provides detailed application notes and experimental protocols for the use of this compound in protein modification, including its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H38O9S | [1] |

| Molecular Weight | 430.55 g/mol | [1] |

| Appearance | Liquid or low-melting solid | [2] |

| Solubility | Soluble in water and most organic solvents | General PEG properties |

| Reactive Groups | Thiol (-SH), Alcohol (-OH) | [3] |

Applications in Protein Modification

The unique bifunctional nature of this compound allows for several strategic approaches to protein modification:

-

PEGylation: The primary application is the covalent attachment of the PEG linker to a protein, a process known as PEGylation. This can improve the therapeutic properties of protein drugs by increasing their hydrodynamic size, which in turn can reduce renal clearance and extend circulating half-life[4].

-

Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound can act as a linker to connect a cytotoxic drug to an antibody. The thiol end can be reacted with a maleimide-functionalized drug, and the alcohol end can be further modified if necessary, or it can simply serve to improve the ADC's solubility and stability.

-

PROTACs: this compound is a valuable tool for the synthesis of PROTACs. These are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's degradation. The thiol and alcohol groups provide convenient handles for attaching the target protein binder and the E3 ligase ligand, respectively.

-

Surface Modification: The thiol group can be used to anchor the PEG linker to gold surfaces or nanoparticles, while the alcohol group remains available for further functionalization.

Experimental Protocols

Protocol 1: General Protein PEGylation with this compound via Thiol-Maleimide Chemistry

This protocol describes the conjugation of this compound to a protein containing a reactive cysteine residue that has been functionalized with a maleimide group.

Materials:

-

Protein of interest with an accessible cysteine residue

-

Maleimide activation reagent (e.g., Maleimide-PEG-NHS ester)

-

This compound

-

Reducing agent (e.g., TCEP-HCl or DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Quenching solution: 1 M β-mercaptoethanol or cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation and Reduction (if necessary):

-

If the target cysteine residue is part of a disulfide bond, it must first be reduced.

-

Dissolve the protein in Reaction Buffer.

-

Add a 10-50 fold molar excess of a reducing agent (e.g., TCEP-HCl).

-

Incubate at room temperature for 1-2 hours.

-

Remove the excess reducing agent by dialysis or using a desalting column.

-

-

Maleimide Activation of the Protein (if not already activated):

-

Immediately after removing the reducing agent, add a 10-20 fold molar excess of the maleimide activation reagent to the protein solution.

-

Incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

Remove excess maleimide reagent by dialysis or a desalting column.

-

-

Conjugation of this compound:

-

Add a 10-50 fold molar excess of this compound to the maleimide-activated protein solution.

-

Incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction is highly selective for thiols at a pH between 6.5 and 7.5.

-

-

Quenching the Reaction:

-

Add a molar excess of the quenching solution (e.g., β-mercaptoethanol) to react with any unreacted maleimide groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the PEGylated Protein:

-

Purify the conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted this compound and other small molecules.

-

-

Characterization:

-

Confirm successful conjugation and assess the purity of the product using SDS-PAGE, which will show an increase in the molecular weight of the protein.

-

Determine the extent of modification using mass spectrometry (MS).

-

Caption: Workflow for protein PEGylation with this compound.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC where a target protein binder (with a reactive group for the thiol) and an E3 ligase ligand (with a reactive group for the alcohol) are joined by the this compound linker.

Materials:

-

Target protein binder (e.g., with a maleimide group)

-

E3 ligase ligand (e.g., with a carboxylic acid group)

-

This compound

-

Coupling reagents for esterification (e.g., EDC, NHS)

-

Reaction solvents (e.g., DMF, DMSO)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Conjugation of this compound to the Target Protein Binder:

-

Dissolve the maleimide-functionalized target protein binder and a slight molar excess of this compound in an appropriate solvent (e.g., DMF).

-

Stir the reaction at room temperature until completion (monitor by LC-MS).

-

Purify the resulting conjugate (Binder-PEG9-alcohol) by preparative HPLC.

-

-

Activation of the E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand containing a carboxylic acid in an anhydrous solvent (e.g., DMF).

-

Add EDC and NHS to activate the carboxylic acid, forming an NHS ester.

-

Stir at room temperature for 1-2 hours.

-

-

Conjugation of the Activated E3 Ligase Ligand to the Binder-PEG9-alcohol:

-

Add the purified Binder-PEG9-alcohol to the activated E3 ligase ligand solution.

-

Add a non-nucleophilic base (e.g., DIPEA) to facilitate the reaction.

-

Stir the reaction at room temperature overnight.

-

Monitor the formation of the final PROTAC molecule by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC by preparative HPLC.

-

Confirm the identity and purity of the PROTAC using LC-MS and NMR.

-

Caption: PROTAC synthesis workflow using this compound.

Quantitative Data Analysis

Drug-to-Antibody Ratio (DAR) Calculation for ADCs

For ADCs synthesized using this compound, it is crucial to determine the average number of drug molecules conjugated per antibody, known as the Drug-to-Antibody Ratio (DAR). This can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Example Data Table for DAR Analysis by HIC:

| Peak | Drug Load | Peak Area (%) | Weighted Peak Area |

| 1 | 0 | 15.0 | 0.00 |

| 2 | 2 | 35.0 | 70.0 |

| 3 | 4 | 40.0 | 160.0 |

| 4 | 6 | 8.0 | 48.0 |

| 5 | 8 | 2.0 | 16.0 |

| Total | 100.0 | 294.0 | |

| Average DAR | 2.94 |

The average DAR is calculated using the formula: DAR = Σ(Weighted peak area) / 100.

Characterization of Modified Proteins

A thorough characterization of the modified protein is essential to ensure the desired product has been obtained and to understand its properties.

| Technique | Purpose | Expected Outcome |

| SDS-PAGE | Assess purity and confirm increase in molecular weight | A band shift corresponding to the mass of the attached PEG linker(s) |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determine the precise mass of the conjugate and the degree of PEGylation | A mass increase corresponding to the number of attached this compound molecules |

| Size-Exclusion Chromatography (SEC) | Determine the hydrodynamic size and assess for aggregation | An earlier elution time compared to the unmodified protein and minimal aggregation peaks |

| Ion-Exchange Chromatography (IEX) | Separate species with different numbers of attached PEG linkers | Resolution of different PEGylated species based on charge differences |

| Functional Assays | Evaluate the biological activity of the modified protein | Determine if the modification has affected the protein's function (e.g., enzyme activity, binding affinity) |

Conclusion

This compound is a versatile and valuable tool for protein modification, offering a straightforward approach to PEGylation and the construction of complex biomolecules like ADCs and PROTACs. The protocols and data presented here provide a foundation for researchers to design and execute their own protein modification strategies using this bifunctional linker. Careful optimization of reaction conditions and thorough characterization of the final product are critical for achieving the desired outcomes in research and drug development.

References

step-by-step guide to nanoparticle functionalization with Thiol-PEG9-alcohol

Application Note and Protocol

Topic: Step-by-Step Guide to Nanoparticle Functionalization with Thiol-PEG9-alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanoparticle functionalization is a critical process for tailoring the surface properties of nanomaterials for a vast range of applications, including drug delivery, biomedical imaging, and diagnostics. Polyethylene glycol (PEG) is widely used for surface modification—a process known as PEGylation—to enhance nanoparticle stability, improve biocompatibility, and reduce non-specific protein binding, which can prolong circulation time in vivo.[1][2][3] The use of a hetero-bifunctional Thiol-PEG-alcohol linker provides a robust method for attaching this protective layer to specific nanoparticle types, particularly those with noble metal surfaces like gold.

This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with this compound. The thiol (-SH) group exhibits a strong affinity for gold, forming a stable dative covalent bond, while the terminal alcohol (-OH) group offers a site for potential further conjugation or simply serves to create a hydrophilic surface.[4][5]

Principle of the Method: Ligand Exchange

The functionalization process relies on a ligand exchange reaction. Pre-synthesized gold nanoparticles are often stabilized by a layer of weakly bound citrate ions. The thiol group of the this compound molecule has a much stronger affinity for the gold surface than the citrate ions. When the PEG linker is introduced to the nanoparticle solution, the thiol group displaces the citrate ions and self-assembles on the gold surface, forming a dense, stable monolayer. This process is driven by the formation of a strong gold-sulfur (Au-S) bond.

Caption: Chemical schematic of the ligand exchange process on a gold nanoparticle.

Experimental Protocol

This protocol details the functionalization of pre-synthesized 20 nm citrate-stabilized gold nanoparticles.

Materials and Equipment

-

Nanoparticles: Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution (e.g., 20 nm diameter).

-

PEG Reagent: this compound (HS-(CH₂CH₂O)₉-OH).

-

Solvents: Deionized (DI) water (18.2 MΩ·cm), Ethanol.

-

Buffers: Phosphate-buffered saline (PBS), pH 7.4.

-

Equipment:

-

High-speed centrifuge with appropriate rotor and tubes.

-

Vortex mixer.

-

Spectrophotometer (UV-Vis).

-

Dynamic Light Scattering (DLS) instrument.

-

pH meter.

-

Sonicator bath.

-

Step-by-Step Procedure

References

Application Notes: Surface Modification of Gold Nanoparticles with Thiol-PEG9-alcohol

Introduction

Gold nanoparticles (AuNPs) are central to numerous biomedical and diagnostic applications due to their unique optical and electronic properties, biocompatibility, and large surface-to-volume ratio.[1][2] However, unmodified AuNPs are prone to aggregation in biological media and can exhibit non-specific binding. Surface modification is crucial to impart stability and functionality.

Thiol-PEG9-alcohol is a heterobifunctional linker ideal for AuNP surface engineering. The thiol (-SH) group forms a strong covalent bond with the gold surface, providing a robust anchor.[2][3][4] The polyethylene glycol (PEG) spacer, consisting of nine ethylene glycol units, creates a hydrophilic layer that sterically stabilizes the nanoparticles, preventing aggregation and reducing non-specific protein adsorption (the "protein corona"). The terminal alcohol (-OH) group serves as a versatile chemical handle for the subsequent covalent attachment of a wide range of molecules, such as fluorescent dyes, targeting ligands, or therapeutic agents, making these modified nanoparticles a powerful platform for drug delivery and bio-imaging.

These notes provide detailed protocols for the synthesis of AuNPs, their surface modification with this compound, and subsequent characterization.

Data Presentation: Expected Characterization Results

The successful functionalization of gold nanoparticles with this compound can be confirmed by various analytical techniques. The following tables summarize typical quantitative data expected from these characterization methods.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) Measured by Dynamic Light Scattering (DLS)

| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Citrate-Stabilized AuNPs | 20 - 60 | < 0.3 |

| This compound-AuNPs | 30 - 80 (Increase of 10-20 nm) | < 0.3 |

Note: The increase in hydrodynamic diameter is indicative of the PEG layer formation on the nanoparticle surface.

Table 2: Zeta Potential and Spectroscopic Properties Measured by Electrophoretic Light Scattering (ELS) and UV-Vis Spectroscopy

| Nanoparticle Sample | Zeta Potential (mV) | UV-Vis λmax (nm) |

| Citrate-Stabilized AuNPs | -30 to -50 mV | ~520 - 535 nm |

| This compound-AuNPs | -5 to -20 mV | ~523 - 538 nm (Slight Redshift) |

Note: The shift in zeta potential towards a more neutral value reflects the shielding of the negative citrate ions by the neutral PEG layer. The slight redshift (~2-5 nm) in the surface plasmon resonance (SPR) peak (λmax) is a result of the change in the local dielectric environment at the nanoparticle surface upon PEGylation.

Experimental Workflows and Diagrams

The overall process involves the synthesis of precursor nanoparticles followed by a ligand exchange reaction to attach the this compound.

Caption: Workflow for AuNP synthesis and PEGylation.

The diagram below illustrates the molecular interaction at the nanoparticle surface.

Caption: Binding of this compound to the AuNP surface.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol is a widely used method for producing monodisperse, citrate-stabilized AuNPs.

Materials:

-

Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

High-purity deionized (DI) water (18.2 MΩ·cm)

-

Glassware cleaned with aqua regia and thoroughly rinsed with DI water

Procedure:

-

Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in DI water.

-

In a clean round-bottom flask with a stir bar, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil while stirring.

-

Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.

-

Observe the color change of the solution from pale yellow to colorless, then to black, and finally to a deep wine-red color, which indicates the formation of AuNPs.

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

-

Allow the solution to cool to room temperature.

-

Store the resulting colloidal AuNP solution at 4°C for future use.

Protocol 2: Surface Modification with this compound

This procedure describes the ligand exchange process to replace the citrate capping agent with this compound.

Materials:

-

Citrate-stabilized AuNP solution (from Protocol 1)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DI Water

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mM) in DI water or a suitable buffer.

-

To the citrate-stabilized AuNP solution, add the this compound stock solution. The final molar ratio of PEG to AuNPs should be optimized, but a starting point is a high molar excess (e.g., 2000:1 to 4000:1) to ensure complete surface coverage.

-

Allow the mixture to react for at least 2-4 hours at room temperature with gentle stirring. Some protocols suggest longer incubation times (overnight) to ensure complete ligand exchange.

-

Purify the PEGylated AuNPs from excess, unbound this compound. This is typically achieved by repeated centrifugation and resuspension. a. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 13,000 rpm for 30 minutes). The exact speed and time will depend on the nanoparticle size. b. Carefully remove the supernatant containing the unbound ligand. c. Resuspend the nanoparticle pellet in a fresh buffer, such as PBS or DI water, by vortexing or sonicating briefly.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

-

After the final wash, resuspend the purified this compound-AuNPs in the desired buffer for storage or further use.

Protocol 3: Characterization of PEGylated AuNPs

A. UV-Visible (UV-Vis) Spectroscopy:

-

Record the absorbance spectrum of the citrate-stabilized AuNPs and the final PEGylated AuNPs from approximately 400 nm to 700 nm.

-

Confirm the presence of the characteristic Surface Plasmon Resonance (SPR) peak.

-

Note any shift in the λmax post-functionalization, which indicates a change in the surface environment.

B. Dynamic Light Scattering (DLS) and Zeta Potential:

-

Dilute a small aliquot of the nanoparticle suspension in DI water or a low-ionic-strength buffer.

-

Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size and size distribution of the nanoparticles before and after PEGylation.

-

Measure the zeta potential to determine the surface charge of the nanoparticles before and after modification.

C. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare samples of lyophilized (freeze-dried) nanoparticles.

-

Acquire FTIR spectra to confirm the presence of PEG on the surface. Look for characteristic PEG peaks, such as the C-O-C ether stretching vibration around 1100 cm⁻¹.

D. Transmission Electron Microscopy (TEM):

-

Deposit a drop of the diluted nanoparticle solution onto a TEM grid and allow it to dry.

-

Image the grid to determine the core size, shape, and monodispersity of the gold nanoparticles. TEM confirms that the core morphology is retained after the ligand exchange process.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

Thiol-PEG9-alcohol conjugation to antibodies for ADC development

Answering the user's request.## Application Notes: Thiol-PEG9-Alcohol Conjugation for Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs.[1][2] This targeted delivery approach enhances the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic, off-target toxicity.[2][3] An ADC is composed of three key components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[3]

The linker is a critical element, influencing the ADC's stability, pharmacokinetics, and mechanism of payload release. Polyethylene glycol (PEG) linkers are widely used in ADC development due to their favorable properties. The incorporation of a PEG chain, such as a PEG9 linker, can significantly improve the hydrophilicity of the ADC, which helps to prevent aggregation and improve overall solubility and stability. Furthermore, PEGylation can prolong the circulation half-life of the ADC and reduce its immunogenicity.

This document provides detailed protocols for the development of ADCs using a common cysteine-based conjugation strategy. This method involves the reaction of a thiol-reactive maleimide group on a drug-linker complex with free thiol (-SH) groups on the antibody, which are generated by the selective reduction of interchain disulfide bonds.

Principle of Thiol-Maleimide Conjugation

The most prevalent method for cysteine-based conjugation relies on the Michael addition reaction. In this reaction, the nucleophilic thiol groups of cysteine residues on the antibody attack the electrophilic double bond of a maleimide group, which is attached to the drug-payload via the PEG9 linker. This reaction forms a stable covalent thioether bond. The reaction is highly specific for thiols within a pH range of 6.5 to 7.5, proceeding approximately 1,000 times faster than the reaction with amines at neutral pH.

A typical IgG1 antibody has four interchain disulfide bonds that can be reduced to yield up to eight reactive thiol groups for conjugation. This process results in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8. The average DAR is a critical quality attribute (CQA) that must be carefully controlled and measured, as it directly impacts the ADC's efficacy and safety.

Diagrams of Workflow and Mechanism

Caption: High-level overview of an ADC's mechanism of action.

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Thiol-maleimide conjugation via Michael addition reaction.

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

This protocol describes the reduction of a monoclonal antibody (e.g., IgG1) to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common choice as it is a stable and odorless reducing agent.

Materials:

-

Monoclonal Antibody (mAb) at 5-10 mg/mL

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Borate Buffer (e.g., 50 mM sodium borate, 50 mM NaCl, pH 8.0)

-

TCEP hydrochloride stock solution (10 mM in water)

-

Desalting columns (e.g., G25)

Procedure:

-

Prepare the antibody solution to a concentration of 5-10 mg/mL in a reaction buffer such as PBS with borate buffer added to adjust the pH to ~8.0.

-

To achieve a target DAR of ~4, add a molar excess of TCEP to the antibody solution. A starting point is 2.0-2.5 equivalents of TCEP per antibody. The exact ratio may require optimization.

-

Incubate the reaction mixture at 37°C for 60-90 minutes.

-

Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.2). This buffer exchange is critical to stop the reduction reaction.

-

Determine the protein concentration and the number of free thiols (e.g., using Ellman's reagent) to confirm successful reduction before proceeding.

Protocol 2: Conjugation of Maleimide-PEG9-Payload to Reduced Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

-

Reduced antibody in conjugation buffer (from Protocol 1)

-

Maleimide-PEG9-Payload, dissolved in a compatible organic solvent like DMSO at ~10 mM.

-

Conjugation Buffer (e.g., PBS, pH 7.2)

-

Quenching solution (e.g., 10 mM N-acetylcysteine or cysteine in PBS)

Procedure:

-

Cool the reduced antibody solution to 4°C or place it on ice.

-

Add the Maleimide-PEG9-Payload solution to the reduced antibody. A typical molar ratio is 5-10 moles of the drug-linker per mole of antibody.

-

Allow the reaction to proceed for 1-2 hours at 4°C with gentle mixing. The reaction should be performed in the dark if the payload is light-sensitive.

-

To quench the reaction and cap any unreacted maleimide groups, add a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker.

-

Incubate for an additional 20 minutes on ice.

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is necessary to remove unconjugated drug-linker, quenching reagent, and solvent.

Materials:

-

Crude ADC reaction mixture (from Protocol 2)

-

Purification system (e.g., FPLC)

-

Size-Exclusion Chromatography (SEC) column

-

Final formulation buffer (e.g., PBS or histidine-based buffer)

Procedure:

-

Equilibrate the SEC column with the final formulation buffer.

-

Load the crude ADC reaction mixture onto the column.

-

Run the chromatography and collect fractions corresponding to the monomeric ADC peak, which will elute first. Unconjugated small molecules will elute later.

-

Pool the fractions containing the purified ADC.

-

Concentrate the purified ADC to the desired final concentration using an appropriate method (e.g., centrifugal filtration).

-

Sterile filter the final product and store at 2-8°C (short-term) or frozen at ≤ -20°C (long-term).

Data Presentation and ADC Characterization

The resulting ADC must be thoroughly characterized to determine its critical quality attributes. The average drug-to-antibody ratio (DAR) is one of the most important parameters.

Table 1: Summary of Typical Reaction Parameters

| Parameter | Protocol 1: Reduction | Protocol 2: Conjugation |

| Reagents | Antibody, TCEP | Reduced Ab, Maleimide-PEG9-Drug |

| Buffer pH | ~8.0 | 6.5 - 7.5 |

| Temperature | 37°C | 4°C |

| Duration | 60-90 minutes | 1-2 hours |

| Molar Ratios | 2.0 - 2.5 eq. TCEP per Ab | 5 - 10 eq. Drug-Linker per Ab |

Table 2: Methods for Drug-to-Antibody Ratio (DAR) Determination

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein, and another for the drug) to calculate concentrations based on the Beer-Lambert law. | Simple, fast, and requires minimal specialized equipment. | Can be inaccurate if the drug's extinction coefficient is unknown or if the drug absorbs at 280 nm. Provides average DAR only. |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Each drug addition increases the overall hydrophobicity, allowing separation of DAR0, DAR2, DAR4, etc. | Provides information on the distribution of different drug-loaded species, not just the average DAR. Uses non-denaturing conditions. | Requires method development; resolution may not be sufficient to separate all species. |

| Reversed-Phase Liquid Chromatography (RP-LC) | Separates the light and heavy chains of the reduced ADC. The DAR is calculated from the weighted average of drug-loaded chains. | High resolution; can be directly coupled with mass spectrometry for confirmation. | Requires reduction of the ADC, which alters the intact molecule. |

| Mass Spectrometry (MS) | Measures the mass of the intact or reduced ADC. The mass difference between peaks corresponds to the mass of the attached drug-linker, allowing for precise DAR calculation. | Highly accurate and provides detailed information on the DAR distribution and location of conjugation (middle-down or bottom-up). | Requires specialized equipment and expertise; data analysis can be complex. |

By employing these protocols and characterization methods, researchers can reliably produce and analyze ADCs for preclinical and clinical development, leveraging the benefits of PEGylated linkers to create potentially safer and more effective cancer therapies.

References

Application Notes and Protocols: Thiol-PEG9-Alcohol in Hydrogel Formation for Tissue Engineering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized in tissue engineering and drug delivery due to their high water content, biocompatibility, and tunable physicochemical properties.[1] The formation of these hydrogels through thiol-ene "click" chemistry offers a highly efficient and cytocompatible method for creating three-dimensional scaffolds that can encapsulate cells and bioactive molecules.[2][3] Thiol-PEG9-alcohol is a heterobifunctional PEG linker containing a thiol group for crosslinking and a terminal alcohol group that can be further functionalized. This molecule is particularly useful in creating hydrogels with specific properties for controlled release and tissue regeneration applications.

Thiol-ene polymerization proceeds via a step-growth mechanism, resulting in a more homogeneous network structure compared to chain-growth polymerization.[2][4] This allows for greater control over the mechanical properties and degradation kinetics of the hydrogel. These hydrogels can be designed to be degradable through the incorporation of enzyme-sensitive peptide sequences or hydrolytically labile ester linkages, enabling the release of encapsulated therapeutics and facilitating tissue remodeling.

Applications in Tissue Engineering and Drug Delivery

Thiol-PEG-based hydrogels serve as versatile platforms for a variety of biomedical applications:

-

Scaffolds for Tissue Engineering: Their biocompatibility and tunable mechanical properties make them ideal for creating scaffolds that mimic the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation.

-

Controlled Drug and Protein Delivery: The crosslinked network can encapsulate therapeutic molecules, such as small molecule drugs, peptides, and proteins, and release them in a controlled manner. The release kinetics can be tailored by altering the hydrogel's crosslink density and degradation characteristics.

-

3D Cell Culture: Thiol-ene hydrogels are well-suited for encapsulating cells in a 3D environment that mimics their natural niche, providing a valuable tool for studying cell behavior and for developing cell-based therapies.

-

Regenerative Medicine: These hydrogels can be used as injectable materials for minimally invasive procedures to deliver cells and growth factors to sites of injury, promoting tissue regeneration.

Experimental Protocols

Protocol 1: Formation of this compound Hydrogels via Photo-polymerization

This protocol describes the formation of a PEG hydrogel using a 4-arm PEG-norbornene (PEG4NB) crosslinker and a dithiol-containing peptide, which can be adapted for the incorporation of this compound.

Materials:

-

4-arm PEG-norbornene (PEG4NB) (e.g., 20 kDa)

-

Enzyme-sensitive peptide crosslinker with cysteine termini (e.g., CGGYC)

-

This compound

-

Photoinitiator (e.g., Lithium arylphosphanate (LAP) or Irgacure 2959)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cells or therapeutic molecules to be encapsulated

-

UV light source (365 nm)

Procedure:

-

Macromer Preparation:

-

Prepare a stock solution of 4-arm PEG-norbornene in PBS.

-

Prepare a stock solution of the dithiol peptide crosslinker in PBS.

-

Prepare a stock solution of this compound in PBS.

-

Prepare a stock solution of the photoinitiator (e.g., 0.1 wt% Irgacure 2959).

-

-

Precursor Solution:

-

In a sterile, light-protected tube, combine the 4-arm PEG-norbornene, dithiol peptide crosslinker, and this compound solutions. A common starting point is a stoichiometric equivalence of thiol to norbornene groups. The final macromer concentration can be varied (e.g., 10% w/w) to tune the hydrogel properties.

-

If encapsulating cells or therapeutics, gently resuspend them in the precursor solution.

-

Add the photoinitiator to the precursor solution.

-

-

Hydrogel Formation:

-

Pipette the precursor solution into a mold of the desired shape and size.

-

Expose the solution to UV light (e.g., 365 nm, ~10 mW/cm²) for a sufficient duration (e.g., 10 minutes) to ensure complete crosslinking. The gelation kinetics are typically rapid.

-

-

Washing and Equilibration:

-

After polymerization, gently remove the hydrogel from the mold and wash it with sterile PBS to remove any unreacted components.

-

For cell culture experiments, equilibrate the hydrogel in the appropriate culture medium.

-

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio:

-

Prepare hydrogel samples as described above.

-

Record the initial weight of the hydrogel (Wi).

-

Immerse the hydrogel in PBS at 37°C and allow it to swell to equilibrium (typically 24-48 hours).

-

Remove the hydrogel, gently blot to remove excess surface water, and record the swollen weight (Ws).

-

The volumetric swelling ratio (Q) can be calculated as Q = Ws / Wi.

B. Mechanical Testing (Compressive Modulus):

-

Prepare cylindrical hydrogel samples.

-

Perform unconfined compression testing using a mechanical tester.

-

The compressive modulus can be determined from the linear region of the stress-strain curve (typically 10-20% strain).

Quantitative Data

The mechanical and swelling properties of Thiol-PEG hydrogels can be tuned by altering various parameters. The following tables summarize representative data from the literature for similar Thiol-ene PEG hydrogels.

Table 1: Effect of Thiol:Ene Ratio on Hydrogel Properties

| Thiol:Ene Ratio | Volumetric Swelling Ratio (Q) | Modulus (kPa) | Crosslinking Density (mol/m³) |

| 0.25:1 | ~18 | ~10 | ~100 |

| 0.5:1 | ~15 | ~20 | ~150 |

| 0.75:1 | ~12 | ~35 | ~250 |

| 1:1 | ~10 | ~50 | ~350 |

| Data derived from studies using a 10 wt% macromer solution. |

Table 2: Effect of PEG Molecular Weight and Concentration on Protein Release

| PEG MW (kDa) | PEG Concentration (wt%) | BSA Release Efficiency (M∞/MLoad) | BSA Diffusivity (10-7 cm²/s) |

| 10 | 5 | 0.8 | 1.5 |

| 10 | 10 | 0.6 | 1.0 |

| 20 | 5 | 0.9 | 2.0 |

| 20 | 10 | 0.7 | 1.5 |

| BSA: Bovine Serum Albumin |

Visualizations

Caption: Experimental workflow for Thiol-PEG hydrogel formation.

Caption: Thiol-ene "click" chemistry crosslinking mechanism.

References

- 1. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Application of Thiol-PEG9-alcohol in PROTAC Synthesis: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of Thiol-PEG9-alcohol as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that co-opt the body's own cellular machinery to target and degrade disease-causing proteins. The linker component of a PROTAC is critical to its efficacy, and polyethylene glycol (PEG) linkers, such as this compound, offer significant advantages in terms of solubility, biocompatibility, and optimization of the ternary complex formation.

Introduction to this compound in PROTAC Design

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

The linker's length, flexibility, and chemical properties play a pivotal role in the stability and geometry of this ternary complex. This compound is a bifunctional linker featuring a thiol (-SH) group at one terminus and a primary alcohol (-OH) group at the other, connected by a flexible nine-unit polyethylene glycol chain. This structure provides several key benefits for PROTAC development:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance cell permeability and bioavailability.

-

Optimal Length and Flexibility: The nine-unit PEG chain offers a significant degree of spatial separation and conformational flexibility, which can be crucial for enabling the productive interaction between the target protein and the E3 ligase.

-

Versatile Conjugation Chemistry: The terminal thiol and alcohol groups allow for versatile and sequential conjugation to the POI and E3 ligase ligands using well-established bioconjugation techniques.

PROTAC-Mediated Protein Degradation Pathway

The general mechanism of action for a PROTAC is depicted in the signaling pathway below. The PROTAC molecule acts as a bridge, bringing the target protein in close proximity to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Application Notes and Protocols for Self-Assembled Monolayers of Thiol-PEG9-alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation and characterization of self-assembled monolayers (SAMs) using Thiol-PEG9-alcohol on gold substrates. These surfaces are of significant interest in biomedical research and drug development due to their ability to resist non-specific protein adsorption, providing a bio-inert background for specific molecular interactions.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a fundamental tool in surface science and bio-interfacial engineering. The spontaneous organization of molecules containing a sulfur head group, an alkyl chain spacer, and a terminal functional group onto a gold surface provides a simple yet powerful method for tailoring surface properties. This compound, with its hydrophilic polyethylene glycol (PEG) chain and terminal hydroxyl group, is particularly effective in creating surfaces that resist protein fouling, a critical requirement for biosensors, drug delivery systems, and medical implants.

The formation of a well-ordered SAM is a thermodynamically driven process. The sulfur head group of the this compound molecule forms a strong, semi-covalent bond with the gold surface. Subsequently, van der Waals interactions between the PEG chains and hydrogen bonding between the terminal alcohol groups drive the molecules into a densely packed, organized monolayer. This process, while spontaneous, requires careful control of experimental conditions to achieve a high-quality, reproducible surface.

Key Applications

-

Non-fouling Surfaces: The primary application of this compound SAMs is the creation of surfaces that resist the non-specific adsorption of proteins and other biomolecules. This is crucial for improving the signal-to-noise ratio in biosensing applications.

-

Biomolecule Immobilization: The terminal hydroxyl groups can be further functionalized to covalently attach specific bioreceptors, such as antibodies or DNA probes, for targeted analyte detection.

-

Cell Culture Studies: SAMs can be used to create defined patterns of cell adhesion and growth, enabling fundamental studies of cell-surface interactions.

-

Drug Delivery: PEGylated surfaces can improve the biocompatibility and circulation time of nanoparticles used in drug delivery systems.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of this compound SAMs on gold substrates. A clean environment is paramount for the formation of high-quality SAMs, as even trace contaminants can disrupt the monolayer structure.[1][2] It is recommended to work in a fume hood and to avoid areas where silanes or PDMS have been used.[1][2]

Substrate Preparation

High-quality gold substrates are essential for the formation of well-ordered SAMs. Gold is typically deposited on a substrate like silicon or glass with an adhesion layer of titanium or chromium.

Materials:

-

Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti or Cr adhesion layer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Deionized (DI) water (18 MΩ·cm)

-

Absolute ethanol (200 proof)

-

Nitrogen gas (high purity)

-

Sonicator

Procedure:

-

Place the gold substrates in a clean glass container.

-

Carefully add freshly prepared Piranha solution to immerse the substrates.

-

Allow the substrates to clean for 10-15 minutes. The solution will become hot.

-

Carefully decant the Piranha solution into a designated waste container.

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Use the substrates immediately for SAM formation.

SAM Formation

Materials:

-

This compound

-

Absolute ethanol (200 proof)

-

Clean glass or polypropylene vials with sealable caps

-

Tweezers

-

Parafilm®

Procedure:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve 4.31 mg of this compound (MW: 430.55 g/mol ) in 10 mL of absolute ethanol.

-

Place the clean, dry gold substrates in individual, clean vials.

-

Add enough of the thiol solution to completely immerse each substrate.

-

To minimize oxidation, reduce the headspace above the solution and consider backfilling the vials with an inert gas like nitrogen or argon.[1]

-

Seal the vials tightly with caps and wrap with Parafilm®.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

Post-Formation Rinsing and Drying

Procedure:

-

Remove the substrates from the thiol solution using clean tweezers.

-

Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 15-30 seconds to remove non-chemisorbed molecules.

-

Place the rinsed substrates in a clean vial with fresh ethanol and sonicate for 1-3 minutes to remove any remaining physisorbed molecules.

-

Perform a final rinse with absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere.

Characterization Methods and Expected Data

| Characterization Technique | Parameter Measured | Expected Value for this compound SAM | Reference Value (Longer PEG-Thiol) |

| Contact Angle Goniometry | Advancing Water Contact Angle (θw) | 30° - 40° | < 15° for HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH |

| Ellipsometry | Monolayer Thickness | ~2 - 3 nm | 2.0 nm for HS(CH₂)₁₁(OCH₂CH₂)₃OH |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition (Binding Energy) | C 1s: ~285 eV (C-C, C-H), ~286.5 eV (C-O) O 1s: ~533 eV (C-O) S 2p: ~162 eV (S-Au), ~163.5 eV (unbound S) Au 4f: ~84.0 eV (Au 4f7/2), ~87.7 eV (Au 4f5/2) | S 2p peaks at 162 eV and 163.4 eV are indicative of thiol presence on a gold surface. |

Detailed Characterization Protocols

This technique measures the wettability of the surface, which is directly related to the terminal functional group of the SAM. A hydrophilic surface, as expected for a this compound SAM, will exhibit a low water contact angle.

Procedure:

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

-

Measure the angle between the substrate surface and the tangent of the droplet at the three-phase boundary. This is the static contact angle.

-

For advancing and receding angles, slowly add and remove water from the droplet while recording the angle.

Ellipsometry measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.

Procedure:

-

Measure the optical properties (Ψ and Δ) of the bare gold substrate before SAM formation.

-

After SAM formation, measure the optical properties of the SAM-coated substrate.

-

Model the system as a two-layer model (gold substrate and organic film).

-

Fit the experimental data to the model to determine the thickness of the SAM, assuming a refractive index of ~1.45 for the organic layer.

XPS provides information about the elemental composition and chemical states of the elements on the surface.

Procedure:

-

Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, S 2p, and Au 4f).

-

Analyze the binding energies and peak shapes to determine the chemical states of the elements. The presence of a strong S 2p signal at ~162 eV confirms the covalent bonding of the thiol to the gold surface.

Visualizing the Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the formation and characterization of this compound SAMs.

References

Application Notes and Protocols for Thiol-PEG9-alcohol in Surface Passivation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-PEG9-alcohol for the passivation of surfaces against non-specific binding. This document details the underlying principles, experimental protocols for various applications, and expected outcomes, enabling researchers to effectively create bio-inert surfaces for sensitive and reliable assays.

Introduction to this compound for Surface Passivation

Non-specific binding (NSB) of proteins and other biomolecules to surfaces is a critical challenge in a wide range of biomedical and biotechnological applications, including biosensing, immunoassays, and cell-based studies. NSB can lead to high background noise, reduced sensitivity, and false-positive results. This compound is a bifunctional molecule designed to create a robust and effective passivation layer on gold and other noble metal surfaces.

The molecule consists of three key components:

-

A thiol group (-SH): This group forms a strong, covalent bond with gold surfaces, leading to the spontaneous formation of a self-assembled monolayer (SAM).

-

A polyethylene glycol (PEG) spacer (9 ethylene glycol units): The PEG chain is highly hydrophilic and creates a hydrated layer on the surface. This layer acts as a physical barrier, sterically hindering the approach of proteins and other biomolecules, thereby preventing their non-specific adsorption. The defined length of nine ethylene glycol units provides a consistent and effective passivation layer.

-

A terminal alcohol group (-OH): The hydroxyl terminus is hydrophilic and contributes to the protein-repellent properties of the surface. It can also serve as a reactive site for further chemical modification if desired, allowing for the covalent attachment of specific ligands or biomolecules.

Mechanism of Action: Preventing Non-Specific Binding

The primary mechanism by which this compound passivates surfaces is through the formation of a dense, hydrophilic, and sterically repulsive layer. When a gold surface is exposed to a solution of this compound, the thiol groups readily react with the gold, forming a stable gold-thiolate bond. This leads to the self-assembly of the molecules into a tightly packed monolayer.

The nine ethylene glycol units of the PEG chain extend from the surface, creating a brush-like structure. In an aqueous environment, these PEG chains are heavily hydrated, forming a dynamic layer of associated water molecules. This hydrated layer presents an entropic penalty to proteins attempting to adsorb, as it would require the displacement of these water molecules. Furthermore, the flexible nature of the PEG chains creates a steric barrier that physically prevents proteins from reaching the underlying substrate. The terminal hydroxyl groups enhance the hydrophilicity of the surface, further contributing to its resistance to protein fouling.

Applications

Surfaces passivated with this compound are ideal for a variety of applications where minimizing non-specific binding is crucial:

-

Surface Plasmon Resonance (SPR): To ensure that observed binding events are specific to the immobilized ligand.

-

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To accurately measure the mass and viscoelastic properties of specific molecular interactions without interference from non-specific adsorption.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To reduce background signal and improve the signal-to-noise ratio.

-

Cell-Based Assays: To create non-adhesive surfaces for studying cell behavior in suspension or for patterning cell adhesion.

-

Biosensors and Microarrays: To enhance the specificity and sensitivity of detection.

-

Drug Delivery Systems: To create "stealth" nanoparticles that can evade the immune system and have longer circulation times.

Quantitative Data on Protein Adsorption on PEGylated Surfaces

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data for similar short-chain hydroxyl-terminated PEG-thiol self-assembled monolayers on gold surfaces, demonstrating their effectiveness in reducing non-specific protein adsorption.

Table 1: Reduction of Non-Specific Protein Adsorption Measured by Surface Plasmon Resonance (SPR)

| Protein (Concentration) | Surface | Adsorbed Amount (ng/cm²) | Percent Reduction vs. Bare Gold | Reference |

| Fibrinogen (1 mg/mL) | Bare Gold | ~350 | - | [1] |

| HS-(CH2)11-(OCH2CH2)6-OH | < 5 | >98% | [1] | |

| Lysozyme (1 mg/mL) | Bare Gold | ~150 | - | [1] |

| HS-(CH2)11-(OCH2CH2)6-OH | < 5 | >96% | [1] | |

| Bovine Serum Albumin (1 mg/mL) | Bare Gold | ~200 | - | |

| PEG5k-b/2k(1/3) | ~10 | 95% |

Table 2: QCM-D Analysis of Protein Adsorption on Functionalized Gold Surfaces

| Blocking Agent | Protein | Mass Uptake (ng/cm²) | Reference |

| None (Bare Gold) | Prostate Specific Antigen (PSA) | High (not specified) | |

| PEG-thiolates (6-11 EG units) | Prostate Specific Antigen (PSA) | Significantly Reduced | |

| None (Bare Gold) | Seminal Plasma | High (not specified) | |

| PEG-thiolates (6-11 EG units) | Seminal Plasma | Significantly Reduced |

Experimental Protocols

Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on Gold Surfaces

This protocol describes the fundamental procedure for creating a passivation layer on a gold substrate.

Materials:

-

Gold-coated substrates (e.g., SPR sensor chips, QCM-D crystals, glass slides with a gold coating)

-

This compound (HS-(CH2CH2O)9-OH)

-

Absolute ethanol (ACS grade or higher)

-

Deionized (DI) water (18 MΩ·cm or higher)

-

Nitrogen gas (high purity)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

-

Clean glass vials or petri dishes

Procedure:

-